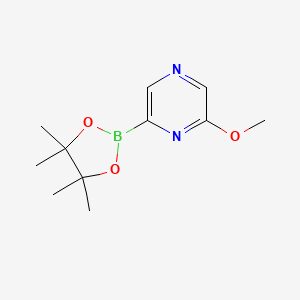![molecular formula C11H10F3NO2 B2572566 N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide CAS No. 2361641-58-7](/img/structure/B2572566.png)
N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide, also known as HET0016, is a potent and selective inhibitor of the 20-hydroxyeicosatetraenoic acid (20-HETE) synthase enzyme. 20-HETE is a bioactive lipid that plays a crucial role in the regulation of renal and cardiovascular function, and the inhibition of its synthesis has been shown to have therapeutic potential for various diseases.
Mecanismo De Acción
N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide selectively inhibits the synthesis of 20-HETE by binding to the active site of the 20-HETE synthase enzyme. This results in a decrease in the production of 20-HETE, which in turn leads to a decrease in blood pressure and an improvement in renal and cardiovascular function.
Biochemical and Physiological Effects:
N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure, improve renal function, and reduce the incidence of stroke in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide in lab experiments is its selectivity for the 20-HETE synthase enzyme, which allows for specific inhibition of 20-HETE synthesis without affecting other pathways. However, one of the limitations of using N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide. One area of interest is the potential use of N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide in the treatment of chronic kidney disease, as it has been shown to improve renal function in animal models. Another area of interest is the use of N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide as an adjuvant therapy for cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, further research is needed to determine the long-term safety and efficacy of N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide in humans.
Métodos De Síntesis
The synthesis of N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide involves the reaction of 3,4,5-trifluoroacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form the intermediate product, which is then reacted with hydroxylamine hydrochloride to yield N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide has been extensively studied in various in vitro and in vivo models to investigate its potential therapeutic applications. It has been shown to have beneficial effects in the treatment of hypertension, stroke, and cancer.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-2-10(17)15-5-9(16)6-3-7(12)11(14)8(13)4-6/h2-4,9,16H,1,5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJAMBNMQWEPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC(=C(C(=C1)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2572485.png)


![4-chloro-N-[cyano(4-ethylphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2572490.png)







